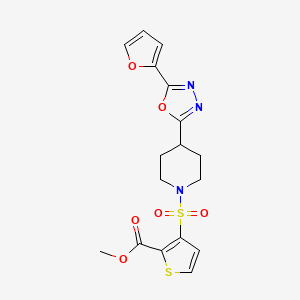![molecular formula C15H10F3NO4S2 B2476316 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate CAS No. 338776-92-4](/img/structure/B2476316.png)
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate is a synthetic chemical compound characterized by its distinctive heterocyclic structure and trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preparation of [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate typically involves multi-step organic synthesis. Key steps may include:
Formation of the thieno[2,3-b]thiopyran core: : This can be achieved through the cyclization of suitable thiophene derivatives under controlled conditions.
Introduction of the dioxo groups: : Typically involves oxidation reactions employing reagents like hydrogen peroxide or organic peroxides.
Amination: : The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.
Condensation with 2-(trifluoromethyl)benzoic acid: : Esterification or amidation reactions are employed, often under acidic or basic catalysis.
Industrial Production Methods
Industrial synthesis may involve optimization of these steps to enhance yield and purity, employing robust and scalable methods such as continuous flow chemistry and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: : Leading to further functionalization or degradation of the thieno[2,3-b]thiopyran ring.
Reduction: : Could potentially reduce the dioxo groups to diols or the trifluoromethyl group to a methyl group.
Substitution: : Electrophilic or nucleophilic substitutions at various positions on the aromatic ring or heterocycle.
Condensation: : Formation of more complex molecules by reaction with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Using hydride donors like sodium borohydride or lithium aluminium hydride.
Substitution: : Bases like sodium hydride or acids such as trifluoroacetic acid.
Major Products Formed
The products vary widely depending on the reaction type. Oxidation often leads to sulfoxides or sulfones, while reduction might yield alcohols or reduced aromatic rings. Substitution reactions result in substituted thieno[2,3-b]thiopyrans, and condensation reactions generate larger organic frameworks.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Potential use in bioactive molecules, enzyme inhibitors, or fluorescent probes.
Medicine: : Development of novel pharmaceuticals, particularly where trifluoromethyl groups enhance metabolic stability or bioactivity.
Industry: : Used in materials science for the development of advanced polymers or electronic materials due to its unique structural properties.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action varies with its application:
Chemical reactions: : Acts as a reagent or intermediate.
Biological systems: : The trifluoromethyl group often enhances binding affinity to protein targets, altering enzyme activity or receptor binding.
Pharmaceuticals: : Could interfere with specific biochemical pathways by binding to enzyme active sites or receptor proteins, modulating their activity.
Comparaison Avec Des Composés Similaires
Uniqueness and Similar Compounds
This compound is unique due to the combination of its thieno[2,3-b]thiopyran core and trifluoromethyl group. Similar compounds include:
Thiopyran derivatives: : Differing primarily in the substitution pattern or functional groups attached.
Trifluoromethylbenzoates: : Varying by the heterocyclic or other aromatic components attached.
Similar Compounds
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate.
[(E)-(5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate.
Propriétés
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO4S2/c16-15(17,18)11-4-2-1-3-9(11)13(20)23-19-12-6-8-25(21,22)14-10(12)5-7-24-14/h1-5,7H,6,8H2/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIWHZBXUHYCI-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=CC=C3C(F)(F)F)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=CC=C3C(F)(F)F)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2476236.png)

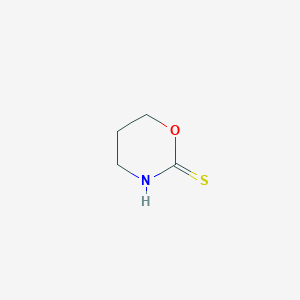



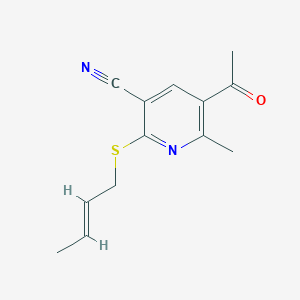
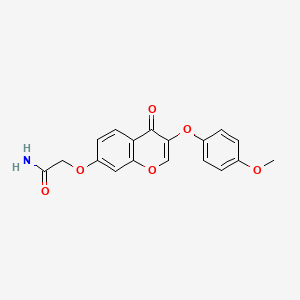
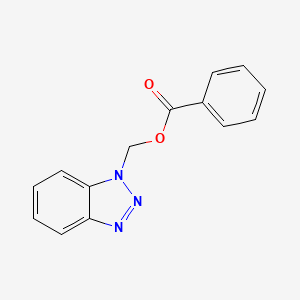
![5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2476249.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine](/img/structure/B2476250.png)
